Cas no 4378-02-3 (2-cyclopropylbut-3-yn-2-ol)
2-cyclopropylbut-3-yn-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-cyclopropylbut-3-yn-2-ol
- cyclopropanemethanol, alpha-ethynyl-alpha-methyl-
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- Inchi: 1S/C7H10O/c1-3-7(2,8)6-4-5-6/h1,6,8H,4-5H2,2H3
- InChI Key: TXBLNDNWPNEHKV-UHFFFAOYSA-N
- SMILES: OC(C#C)(C)C1CC1
Computed Properties
- Exact Mass: 110.0732
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 20.23
2-cyclopropylbut-3-yn-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 064606-500mg |
2-Cyclopropylbut-3-yn-2-ol |
4378-02-3 | 500mg |
6404CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 064606-500mg |
2-Cyclopropylbut-3-yn-2-ol |
4378-02-3 | 500mg |
6404.0CNY | 2021-07-13 |
2-cyclopropylbut-3-yn-2-ol Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 2-cyclopropylbut-3-yn-2-ol
Exploring 2-Cyclopropylbut-3-yn-2-ol (CAS No. 4378-02-3): Properties, Applications, and Innovations
2-Cyclopropylbut-3-yn-2-ol (CAS No. 4378-02-3) is a specialized organic compound that has garnered significant attention in synthetic chemistry and material science. This molecule, characterized by its unique cyclopropyl and alkynyl functional groups, serves as a versatile intermediate in the synthesis of complex architectures. Researchers and industries are increasingly exploring its potential due to its structural rigidity and reactivity, which make it valuable for designing pharmaceuticals, agrochemicals, and advanced polymers.
The compound’s molecular structure combines a strained cyclopropane ring with a terminal alkyne, offering a dual reactivity profile. This feature enables click chemistry applications, a hot topic in modern drug discovery and bioconjugation. Recent studies highlight its role in bioorthogonal reactions, where its stability under physiological conditions is critical for labeling biomolecules without interfering with native processes. Such applications align with the growing demand for non-invasive imaging and targeted drug delivery systems.
In the context of green chemistry, 2-cyclopropylbut-3-yn-2-ol is being investigated as a building block for sustainable materials. Its ability to undergo catalytic transformations with minimal waste generation resonates with the global push toward eco-friendly synthesis. For instance, its incorporation into biodegradable polymers has shown promise in reducing environmental footprints—a key concern for industries facing stringent regulations and consumer demand for sustainable products.
From a commercial perspective, the compound’s CAS No. 4378-02-3 is frequently searched in databases by chemists seeking high-purity reagents or custom synthesis services. Startups and academic labs often inquire about its scalability and cost-effective production methods, reflecting broader trends in decentralized manufacturing and on-demand chemical supply chains. Suppliers emphasizing batch consistency and low impurity levels are likely to capture this niche market.
Safety and handling of 2-cyclopropylbut-3-yn-2-ol are also frequently discussed topics. While not classified as hazardous under standard protocols, its storage recommendations (e.g., inert atmosphere, low temperature) are critical for preserving reactivity. This aligns with the broader industry focus on safe laboratory practices and digital inventory management tools, which help track shelf life and compatibility.
Looking ahead, innovations in catalysis and flow chemistry could further elevate the utility of this compound. For example, continuous-flow reactors have demonstrated improved yields in alkyne-based reactions, addressing traditional challenges like exothermic control and reaction time optimization. Such advancements are particularly relevant to API synthesis, where efficiency and purity are paramount.
In summary, 2-cyclopropylbut-3-yn-2-ol (CAS No. 4378-02-3) exemplifies the intersection of fundamental research and industrial application. Its adaptability to emerging technologies—from bioconjugation to sustainable materials—positions it as a compound of enduring relevance. As synthetic methodologies evolve, so too will its role in addressing complex scientific and societal challenges.
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